molecular formula C13H9BrF2O B7994166 4-Bromo-3',4'-difluoro-5'-methoxybiphenyl

4-Bromo-3',4'-difluoro-5'-methoxybiphenyl

Cat. No.: B7994166
M. Wt: 299.11 g/mol
InChI Key: SHOFUDLXPAZQLD-UHFFFAOYSA-N
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Description

4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine, fluorine, and methoxy groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: This compound is similar in structure but lacks the biphenyl moiety.

    4-Bromo-3’,4’-difluoro-5’-methoxybenzene: Similar but with a single benzene ring instead of a biphenyl structure.

Uniqueness

4-Bromo-3’,4’-difluoro-5’-methoxybiphenyl is unique due to the combination of bromine, fluorine, and methoxy groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-difluoro-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-2-4-10(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOFUDLXPAZQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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